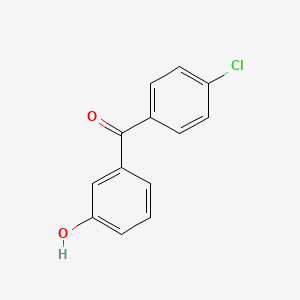

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

Overview

Description

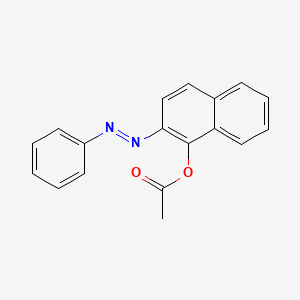

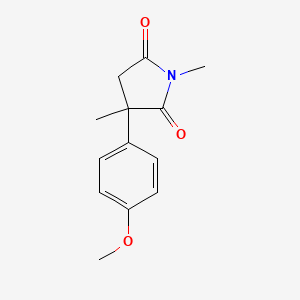

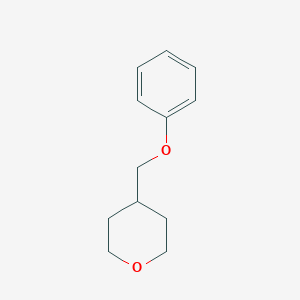

“(4-Chlorophenyl)(3-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.662 .

Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(3-hydroxyphenyl)methanone” consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The detailed atomic coordinates and displacement parameters can be found in the referenced paper .

Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(3-hydroxyphenyl)methanone” is a colorless block crystal . More detailed physical and chemical properties couldn’t be found from the web search results.

Scientific Research Applications

Crystallography and Material Science

The compound has been studied for its crystal structure, which is monoclinic, P2₁ (No. 4), with specific cell dimensions and angles . This information is crucial for material scientists and crystallographers who are interested in the molecular packing, intermolecular interactions, and potential use of this compound in designing new materials with desired physical properties.

Aggregation-Induced Emission (AIE)

This compound exhibits unique luminescent properties, such as aggregation-induced emission (AIE), which is a phenomenon where the emission of light is enhanced upon aggregation . This property is significant for developing new fluorescent probes for bioimaging and sensors.

Mechanochromic Luminescence

(4-Chlorophenyl)(3-hydroxyphenyl)methanone has shown potential in applications involving mechanochromic luminescence, where the material changes color in response to mechanical stimuli . This could be used in stress sensors and for recording mechanical force distribution in materials.

Information Encryption and Anti-counterfeiting

Due to its multifunctional luminescent properties, including long-lasting room temperature phosphorescence and dual-mode mechanochromism, this compound could be applied in the fields of information encryption and anti-counterfeiting . The ability to exhibit multiple luminescence behaviors makes it an excellent candidate for security inks and authentication tags.

Thermally Activated Delayed Fluorescence (TADF)

The compound also exhibits thermally activated delayed fluorescence (TADF), which is a type of luminescence that occurs when the excited state is thermally activated to a higher energy level before emitting light . This property is particularly useful in the development of organic light-emitting diodes (OLEDs) for display and lighting technologies.

Mechanism of Action

Target of Action

Some studies suggest that similar compounds may interact with specific enzymes or receptors within the cell .

Mode of Action

The exact mode of action of (4-Chlorophenyl)(3-hydroxyphenyl)methanone is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the hydroxyphenyl group may allow for hydrogen bonding with target molecules, potentially altering their function .

Biochemical Pathways

Compounds with similar structures have been found to influence various cellular pathways, potentially leading to downstream effects on cell function .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that (4-chlorophenyl)(3-hydroxyphenyl)methanone may also have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Chlorophenyl)(3-hydroxyphenyl)methanone. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets .

properties

IUPAC Name |

(4-chlorophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQUCIOFUOIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296456 | |

| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62810-39-3 | |

| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62810-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062810393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002704160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B1658904.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea](/img/structure/B1658906.png)

![3-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1658907.png)

![N-(4-Bromophenyl)-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1658915.png)

![1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylurea](/img/structure/B1658919.png)

![Urea, [(1-phenylcyclopentyl)methyl]-](/img/structure/B1658923.png)